molecular formula C16H26N2O2 B5003717 N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine

N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine

Cat. No.: B5003717
M. Wt: 278.39 g/mol
InChI Key: BBFRYJQFNILWAV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the piperidine ring with a 3,4-dimethoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Propylamine Chain:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.

    Biological Research: It is used in studies investigating its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different pharmacological properties.

    N-(3,4-Dimethoxyphenyl)-1-propylamine: Another related compound with a simpler structure.

Uniqueness

N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine is unique due to its specific combination of a piperidine ring, a 3,4-dimethoxyphenyl group, and a propylamine chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-9-18-10-7-13(8-11-18)17-14-5-6-15(19-2)16(12-14)20-3/h5-6,12-13,17H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRYJQFNILWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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